molecular formula C12H15ClN2 B12095625 2-Chloro-4-(pentylamino)benzonitrile

2-Chloro-4-(pentylamino)benzonitrile

Cat. No.: B12095625
M. Wt: 222.71 g/mol
InChI Key: MSDRXCHYPFRMEB-UHFFFAOYSA-N
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Description

2-Chloro-4-(pentylamino)benzonitrile (CAS: 1094493-65-8) is a substituted benzonitrile derivative with the molecular formula C₁₂H₁₅ClN₂ and a molecular weight of 222.71 g/mol . Structurally, it features a chlorine atom at the 2-position, a pentylamino group (-NH-C₅H₁₁) at the 4-position of the benzene ring, and a nitrile (-CN) functional group. This compound is primarily utilized in research and development settings, as indicated by its discontinued commercial availability and labeling for laboratory use only . Limited safety data suggest it should be handled by trained professionals due to incomplete toxicity characterization .

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

2-chloro-4-(pentylamino)benzonitrile

InChI

InChI=1S/C12H15ClN2/c1-2-3-4-7-15-11-6-5-10(9-14)12(13)8-11/h5-6,8,15H,2-4,7H2,1H3

InChI Key

MSDRXCHYPFRMEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pentylamino)benzonitrile typically involves the introduction of the chloro and pentylamino groups onto the benzonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-chlorobenzonitrile, is reacted with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Chloro-4-(pentylamino)benzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pentylamino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of quinazolines or other nitrogen-containing heterocycles .

Scientific Research Applications

2-Chloro-4-(pentylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pentylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Alkylamino-Substituted Benzonitriles

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
2-Chloro-4-(pentylamino)benzonitrile C₁₂H₁₅ClN₂ Cl (2-), NH-C₅H₁₁ (4-), CN 222.71 Research use; limited safety data
2-Chloro-4-(methylamino)benzonitrile C₈H₆ClN₂ Cl (2-), NH-CH₃ (4-), CN 166.61 Discontinued; lab use only
4-(Hexylamino)benzonitrile C₁₃H₁₈N₂ NH-C₆H₁₃ (4-), CN 202.30 No chlorine; R&D purposes

Key Observations :

  • Alkyl Chain Length : Increasing alkyl chain length (methyl → pentyl → hexyl) correlates with higher molecular weight and lipophilicity. The pentyl group in the target compound balances steric bulk and solubility, making it a candidate for medicinal chemistry optimization .

Analogues with Alternative Substituents

Table 2: Benzonitriles with Heterocyclic or Aromatic Substituents

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Applications
2-Chloro-4-(3-methoxyphenyl)benzonitrile C₁₄H₁₀ClNO Cl (2-), 3-methoxyphenyl (4-), CN 243.69 Pesticide intermediate
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile C₁₄H₆Cl₂N₂ Cl (2-), 3-chloro-4-cyanophenyl (4-), CN 273.12 Organic synthesis building block

Key Observations :

  • Aromatic vs.
  • Dual Functional Groups: The dichloro-dicyano derivative (C₁₄H₆Cl₂N₂) demonstrates enhanced rigidity and electronic effects, suitable for optoelectronic materials .

Key Observations :

  • Data Gaps: Most alkylamino-substituted benzonitriles lack comprehensive ecotoxicological data, highlighting the need for further studies .
  • Regulatory Status : Unlike the target compound, Atrazine—a triazine herbicide—has well-documented environmental risks, including groundwater contamination .

Biological Activity

2-Chloro-4-(pentylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

  • Molecular Formula: C12H14ClN
  • Molecular Weight: 221.70 g/mol
  • CAS Number: 1379322-57-2

Biological Activity Overview

Research indicates that 2-Chloro-4-(pentylamino)benzonitrile exhibits various biological activities, particularly in antimicrobial and antifungal domains. Its structural characteristics suggest potential interactions with biological targets, influencing cellular pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's broad-spectrum antimicrobial properties. It has shown efficacy against several bacterial strains, particularly enteric pathogens. The mechanism involves inducing stress on the bacterial cell envelope, disrupting the proton motive force (PMF), leading to cell death through ATP dissipation and translational aberration .

The proposed mechanism of action for 2-Chloro-4-(pentylamino)benzonitrile includes:

  • Cell Envelope Stress Induction : The compound interacts with bacterial membranes, causing structural destabilization.
  • Disruption of Proton Motive Force : This disruption leads to energy depletion within bacterial cells.
  • Inhibition of Protein Synthesis : The alteration in PMF affects ribosomal function, inhibiting protein synthesis and promoting cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Chloro-4-(pentylamino)benzonitrile, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
2-Chloro-4-(pentylamino)benzonitrileContains a chlorine atom and pentylamino groupBroad-spectrum antimicrobial activity
4-ChlorobenzenemethanolLacks pentylamino groupLimited antimicrobial properties
3-(1-Methylethoxy)benzenemethanolLacks chlorine substitutionMinimal biological activity

Case Studies

  • Antibacterial Efficacy Study : A recent investigation demonstrated that 2-Chloro-4-(pentylamino)benzonitrile exhibited potent bactericidal activity against enteropathogens. In time-kill assays, it reduced bacterial counts significantly, indicating its potential as a therapeutic agent for treating bacterial infections .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's interaction with bacterial membranes leads to significant alterations in membrane integrity and function, corroborating its role as an effective antibacterial agent .
  • Safety Profile Evaluation : Toxicological assessments have indicated that the compound possesses a favorable safety profile in both in vitro and in vivo models, showing no significant adverse effects at therapeutic doses .

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